molecular formula C19H15FN2O2 B6547449 1-[(2-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 946311-31-5

1-[(2-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547449
CAS No.: 946311-31-5
M. Wt: 322.3 g/mol
InChI Key: JMSQDWBLHLFXQT-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 2-fluorobenzyl substituent at position 1 and a phenyl group on the carboxamide nitrogen. Dihydropyridines are pharmacologically significant scaffolds, often associated with calcium channel modulation, though specific biological data for this compound remain unelucidated in the provided evidence . Its molecular formula is C₁₉H₁₅FN₂O₂, with a molecular weight of 334.34 g/mol. The 2-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-17-9-5-4-6-14(17)12-22-13-15(10-11-18(22)23)19(24)21-16-7-2-1-3-8-16/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSQDWBLHLFXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Benzyl Group) Carboxamide Nitrogen Molecular Formula Key Properties/Data References
1-[(2-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 2-fluorophenyl Phenyl C₁₉H₁₅FN₂O₂ -
1-[(2-Chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 2-chlorophenyl Phenyl C₁₉H₁₅ClN₂O₂ Higher electronegativity; potential altered binding affinity vs. fluoro analog
1-[(3,4-Difluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3,4-difluorophenyl Phenyl C₁₉H₁₄F₂N₂O₂ Increased lipophilicity; flammability hazards (H224, H225)
N-(3-Methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 2-fluorophenyl 3-methylphenyl C₂₀H₁₇FN₂O₂ Enhanced steric bulk; potential solubility reduction
N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 2-fluorophenyl 3-chloro-4-fluorophenyl C₁₉H₁₃ClF₂N₂O₂ Mixed halogen effects; possible dual electronic modulation

Key Observations:

Substituent Effects on Benzyl Group: Fluorine vs. Chlorine: The 2-chloro analog () replaces fluorine with chlorine, increasing electronegativity and steric bulk. Chlorine’s stronger electron-withdrawing nature may alter receptor binding or metabolic pathways compared to fluorine . Mono- vs. Di-Fluorination: The 3,4-difluoro analog () introduces additional fluorine atoms, likely enhancing metabolic resistance and lipophilicity but raising flammability risks (H224, H225) due to physical state differences .

Carboxamide Nitrogen Modifications: Phenyl vs. Halogenated Aryl Groups: The 3-chloro-4-fluorophenyl group () combines halogen effects, possibly optimizing electronic interactions in biological targets .

Research Implications and Limitations

Inferences are based on substituent trends:

  • Fluorine and chlorine substitutions are often used to modulate bioavailability and target engagement.
  • Safety profiles vary with physical state and substituent chemistry, necessitating tailored handling protocols.

Further studies should prioritize in vitro/in vivo activity screens and ADMET profiling to validate hypotheses derived from structural comparisons.

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